molecular formula C6H8IN3O B1439662 3-(4-iodo-1H-pyrazol-1-yl)propanamide CAS No. 1217862-88-8

3-(4-iodo-1H-pyrazol-1-yl)propanamide

Cat. No.: B1439662
CAS No.: 1217862-88-8
M. Wt: 265.05 g/mol
InChI Key: CQBGMDUOEZKOBT-UHFFFAOYSA-N
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Description

3-(4-Iodo-1H-pyrazol-1-yl)propanamide is a chemical compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . The compound features a pyrazole ring substituted with an iodine atom and a propanamide group, making it a valuable intermediate in the synthesis of various heterocyclic compounds.

Biochemical Analysis

Biochemical Properties

3-(4-Iodo-1H-pyrazol-1-yl)propanamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction. For instance, it has been observed to interact with certain kinases, influencing phosphorylation processes . Additionally, this compound can bind to specific proteins, altering their conformation and activity . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Additionally, this compound has been observed to impact mitochondrial function, thereby influencing cellular energy metabolism . These effects highlight the compound’s potential in regulating cellular processes and its implications in disease treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific target and context . Furthermore, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers. These molecular interactions are critical for understanding the compound’s mode of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation . In terms of long-term effects, this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways effectively . At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential interactions with other drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-iodopyrazole with 3-bromopropanamide under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodo-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiolates can be used to replace the iodine atom.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Major Products

The major products formed from these reactions include various substituted pyrazoles and amides, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

3-(4-Iodo-1H-pyrazol-1-yl)propanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Iodo-1H-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the iodine atom and the propanamide group makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

3-(4-iodopyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3O/c7-5-3-9-10(4-5)2-1-6(8)11/h3-4H,1-2H2,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBGMDUOEZKOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC(=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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